molecular formula C9H9ClO2 B1601782 4-Chloro-2,6-dimethylbenzoic acid CAS No. 35887-72-0

4-Chloro-2,6-dimethylbenzoic acid

Cat. No.: B1601782
CAS No.: 35887-72-0
M. Wt: 184.62 g/mol
InChI Key: ONVNRYJOMHDJER-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzoic Acid Derivatives in Organic Chemistry

Halogenated benzoic acid derivatives are of paramount importance in organic chemistry due to the unique properties conferred by the halogen and carboxylic acid functional groups. The electron-withdrawing nature of halogens can significantly influence the acidity of the carboxylic acid group and the reactivity of the aromatic ring. libretexts.org This electronic effect, combined with steric factors, allows for precise control over chemical reactions, making these compounds valuable in complex molecular architecture.

The Hammett equation, a cornerstone of physical organic chemistry, often utilizes substituted benzoic acids to quantify the electronic influence of various substituents on reaction rates and equilibria. wikipedia.org Halogens, with their inductive electron-withdrawing effects, play a crucial role in these studies, contributing to our fundamental understanding of reaction mechanisms. Furthermore, the carbon-halogen bond serves as a versatile handle for a variety of chemical transformations, including cross-coupling reactions, which are pivotal in the synthesis of many modern materials and drugs. The presence of a halogen atom can also impart specific physical and biological properties to a molecule, such as increased lipophilicity and the ability to form halogen bonds, which are increasingly recognized for their importance in medicinal chemistry. acs.org

Contextualizing 4-Chloro-2,6-dimethylbenzoic Acid within Substituted Aromatic Systems

This compound is a prime example of a polysubstituted aromatic system where the interplay of electronic and steric effects dictates its chemical behavior. The molecule features a carboxylic acid group, a chloro substituent, and two methyl groups attached to a benzene (B151609) ring.

Overview of Research Directions and Applications of this compound

Research involving this compound has explored its utility as a building block in the synthesis of more complex molecules. Its structural features make it a valuable precursor for creating compounds with potential applications in medicinal chemistry and materials science.

Studies have investigated its use in the synthesis of novel compounds with potential biological activities. For instance, it has been evaluated for its potential antibacterial efficacy and its ability to reduce inflammatory responses. The National Cancer Institute (NCI) has also screened this compound, revealing selective activity against certain cancer cell lines, which suggests that further structural modifications could lead to more potent therapeutic agents. mdpi.com

The chemical reactivity of this compound has also been a subject of investigation. The carboxylic acid group can undergo esterification, and the chlorine atom can be replaced through nucleophilic aromatic substitution reactions, opening avenues for the synthesis of a diverse range of derivatives.

Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 35887-72-0
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Purity 96%
SMILES CC1=CC(Cl)=CC(C)=C1C(=O)O

This table is based on data from reference achemblock.com.

Synthesis and Purification

A common method for synthesizing this compound involves the electrophilic aromatic substitution chlorination of 2,6-dimethylbenzoic acid. This reaction often employs chlorine gas and a Lewis acid catalyst like iron(III) chloride (FeCl₃). The steric hindrance from the two methyl groups directs the chlorination to the 4-position.

An alternative synthetic route starts with the chlorination of 2,6-dimethylaniline (B139824) to produce 4-chloro-2,6-dimethylaniline (B43096), which is then oxidized to form the final benzoic acid derivative. Purification of the final product and its intermediates is often achieved through fractional distillation under reduced pressure or recrystallization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVNRYJOMHDJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30517252
Record name 4-Chloro-2,6-dimethylbenzoic acid
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35887-72-0
Record name 4-Chloro-2,6-dimethylbenzoic acid
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Record name 4-Chloro-2,6-dimethylbenzoic acid
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Record name 4-Chloro-2,6-dimethylbenzoic acid
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Synthetic Methodologies and Route Optimization for 4 Chloro 2,6 Dimethylbenzoic Acid

Established Synthetic Pathways

Two principal synthetic routes are commonly employed for the preparation of 4-chloro-2,6-dimethylbenzoic acid. The first involves the direct chlorination of 2,6-dimethylbenzoic acid, while the second proceeds through the oxidation of a 4-chloro-2,6-dimethylaniline (B43096) precursor.

Electrophilic Aromatic Substitution: Chlorination of 2,6-Dimethylbenzoic Acid

A prevalent method for synthesizing this compound is through the electrophilic aromatic substitution of 2,6-dimethylbenzoic acid. This reaction typically utilizes chlorine gas as the chlorinating agent.

To enhance the electrophilicity of the chlorinating agent, a Lewis acid catalyst is often employed. nih.gov Iron(III) chloride (FeCl₃) is a common choice for this purpose. The Lewis acid interacts with the chlorine molecule, polarizing the Cl-Cl bond and generating a more potent electrophile, which is necessary to overcome the electron-rich nature of the aromatic ring. msu.edu This catalytic action facilitates the substitution reaction. msu.edu

The directing effects of the substituents on the benzene (B151609) ring play a crucial role in determining the position of chlorination. In 2,6-dimethylbenzoic acid, the two methyl groups are ortho, para-directing, while the carboxylic acid group is a meta-director. The interplay of these groups, combined with steric hindrance at the positions ortho to the methyl groups, favors substitution at the 4-position (para to the carboxylic acid group). Careful control of reaction conditions, such as temperature and the choice of solvent, is essential to maximize the yield of the desired 4-chloro isomer and minimize the formation of other chlorinated byproducts. google.com

Oxidation of 4-Chloro-2,6-dimethylaniline Precursors

An alternative synthetic strategy involves the preparation of 4-chloro-2,6-dimethylaniline as a key intermediate, which is subsequently oxidized to yield the final benzoic acid derivative. This two-step approach offers another viable route to the target compound.

The synthesis of the 4-chloro-2,6-dimethylaniline intermediate is typically achieved through the direct chlorination of 2,6-dimethylaniline (B139824) or its salts. google.com This reaction can be carried out using chlorine gas in an inert organic solvent, such as carbon tetrachloride or toluene (B28343). To achieve selective chlorination at the 4-position, the reaction is often conducted in the presence of hydrochloric acid gas to form the anilinium salt. google.com The temperature for this chlorination is generally maintained between -15°C and 100°C. google.com

Reaction Conditions for the Chlorination of 2,6-Dimethylaniline
Chlorinating AgentSolventTemperature RangeKey Features
Chlorine GasCarbon Tetrachloride or Toluene-15°C to 100°CPerformed in the presence of HCl gas to form anilinium salts for selective 4-chlorination. google.com
Sulfuryl ChlorideNot specified45°-50°CResults in a 70% yield of 4-chloro-2,6-dimethylaniline after steam distillation. google.com

Once the 4-chloro-2,6-dimethylaniline intermediate is obtained, the amino group is converted to a carboxylic acid group through an oxidation reaction. Standard and effective oxidation protocols for this transformation include the use of strong oxidizing agents such as potassium permanganate (B83412) or various chromium-based oxidants. These reagents are capable of efficiently carrying out the desired conversion under controlled reaction conditions, leading to the formation of this compound.

Common Oxidizing Agents for the Conversion of 4-Chloro-2,6-dimethylaniline
Oxidizing AgentFunction
Potassium PermanganateConverts the amino group to a carboxylic acid group.
Chromium-based OxidantsConverts the amino group to a carboxylic acid group.
Yield and Purity Considerations in Multi-step Synthesis

Key factors influencing yield and purity in multi-step syntheses include:

Reaction Time and Temperature: Inadequate reaction times can lead to incomplete conversion, while excessively long times or suboptimal temperatures may promote the formation of side products. trine.edu

Reagent Purity and Stoichiometry: The purity of starting materials and the precise ratio in which they are combined are fundamental to achieving high yields and minimizing impurities. truman.edu

Mixing: Proper agitation of the reaction mixture is often necessary to ensure homogeneity and maximize contact between reactants, which can significantly increase the reaction rate and yield. trine.edu

Purification Methods: Each intermediate product typically requires purification to remove byproducts and unreacted starting materials. The efficiency of these purification steps, such as recrystallization or chromatography, directly affects the purity of the final product. truman.edu

Oxidation of 4-Chloro-2,6-dimethylbenzaldehyde

A direct and efficient route to this compound is the oxidation of its corresponding aldehyde, 4-chloro-2,6-dimethylbenzaldehyde. nih.gov This transformation is a fundamental reaction in organic synthesis.

Various oxidizing agents can be employed for the conversion of aldehydes to carboxylic acids. The choice of reagent often depends on factors such as substrate tolerance, reaction conditions, and cost.

Potassium Permanganate (KMnO₄): Potassium permanganate is a powerful and widely used oxidizing agent for converting aldehydes to carboxylic acids. sci-hub.seaascit.org The reaction is typically carried out in an aqueous solution, which can be acidic, neutral, or alkaline. aascit.org For industrial applications, the liquid-phase air oxidation of toluene using a cobalt salt catalyst is a common method for producing benzoic acid, and similar principles can be applied to substituted toluenes. justlonghealth.comsnowhitechem.com The oxidation of substituted alkylbenzenes with potassium permanganate is a well-established method for preparing substituted benzoic acids. google.com

The reaction mechanism of permanganate oxidation can be complex and is influenced by the pH of the medium. sci-hub.se In acidic solutions, permanganate is a very strong oxidant. The process generally involves the transfer of oxygen atoms from the permanganate ion to the aldehyde.

Chromium Trioxide (CrO₃): Chromium trioxide and its derivatives are also effective reagents for the oxidation of aldehydes to carboxylic acids. masterorganicchemistry.com Chromic acid (H₂CrO₄), often prepared by dissolving chromium trioxide in aqueous sulfuric acid (Jones reagent), readily oxidizes aldehydes. libretexts.orglumenlearning.com The reaction typically proceeds first to the aldehyde hydrate, which is then oxidized to the carboxylic acid. libretexts.orglumenlearning.com

It is important to note that chromium(VI) compounds are toxic and require careful handling. organic-chemistry.org

Emerging and Advanced Synthetic Approaches

Transition-Metal-Free Decarboxylative Halogenation Methods

Traditional methods for introducing halogens onto an aromatic ring often rely on transition metal catalysts. However, recent research has focused on developing more sustainable and cost-effective transition-metal-free alternatives. Decarboxylative halogenation, where a carboxylic acid group is replaced by a halogen, is a promising strategy. nih.govacs.orgmanchester.ac.uk

While this method is typically used to synthesize aryl halides from carboxylic acids, the principles could be adapted in reverse or in combination with other reactions for the synthesis of halogenated benzoic acids. For example, a readily available di-halogenated dimethylbenzene could potentially undergo a selective mono-decarboxylation/carboxylation sequence. These methods often offer advantages in terms of reduced metal contamination and milder reaction conditions. tandfonline.com Research in this area has explored the use of reagents like dihalomethane under oxygen conditions for the decarboxylative halogenation of certain heterocyclic acids. rsc.org

Investigation of Novel Reagents and Catalytic Systems

The development of novel reagents and catalytic systems is a continuous effort in organic synthesis to improve efficiency, selectivity, and environmental friendliness. For the synthesis of substituted benzoic acids, research into new catalytic systems for the oxidation of substituted toluenes is ongoing. This includes the use of composite catalysts containing salts of metals like cobalt, manganese, or nickel, which can operate under milder conditions and improve product yields.

Furthermore, continuous flow synthesis methods are being explored as a way to enhance safety and efficiency in industrial processes. wipo.int These systems allow for better control over reaction parameters and can lead to higher oxygen utilization and improved yields in oxidation reactions. wipo.int

Process Intensification and Industrial Synthesis Considerations

The industrial production of this compound requires careful consideration of process intensification to maximize efficiency and minimize costs. Key aspects include:

Catalyst Selection and Recovery: In catalytic oxidation processes, the choice of catalyst is critical. For the liquid-phase air oxidation of substituted toluenes, soluble cobalt or manganese salts are commonly used. justlonghealth.comsnowhitechem.com Efficient recovery and reuse of the catalyst are essential for a cost-effective process.

Solvent Selection: The choice of solvent can significantly impact reaction rates and product separation. In some industrial processes for substituted benzoic acids, a mixture of an aromatic halogenated hydrocarbon and a lower fatty acid is used as the solvent. google.com

Reaction Conditions: Optimizing temperature and pressure is crucial for maximizing conversion and yield while ensuring the safety of the operation. snowhitechem.com

Continuous vs. Batch Processing: For large-scale production, continuous processes often offer advantages over batch processes in terms of safety, control, and efficiency. wipo.int Continuous input of reactants and removal of the product can lead to higher throughput and more consistent product quality. wipo.int

Downstream Processing: The purification of the final product to meet the required specifications is a critical step. This may involve techniques such as recrystallization, distillation, or extraction to remove impurities. justlonghealth.comsnowhitechem.com

The development of efficient and sustainable industrial methods for preparing substituted benzoic acids remains an active area of research, driven by the need for cost-effective and environmentally friendly manufacturing processes. google.com

Application of Continuous Flow Reactor Technology

The industrial production of this compound has seen a shift towards the adoption of continuous flow reactors. This technology offers several advantages over traditional batch processing methods, particularly for exothermic and regioselective reactions like the chlorination of 2,6-dimethylbenzoic acid.

In a typical continuous flow setup, reactants are continuously fed into a reactor where they mix and react as they flow towards the outlet. The product is continuously collected, allowing for a steady-state operation. This approach provides superior control over reaction parameters such as temperature, pressure, and residence time. For the synthesis of this compound, this precise control is crucial for maximizing the yield of the desired product while minimizing the formation of by-products.

The benefits of employing continuous flow technology in this synthesis include:

Enhanced Heat Transfer: The high surface-area-to-volume ratio of flow reactors facilitates efficient heat dissipation, which is critical for controlling the highly exothermic chlorination reaction.

Improved Safety: The small reaction volumes at any given time significantly reduce the risks associated with handling hazardous reagents like chlorine gas.

Increased Yield and Purity: Precise control over stoichiometry and residence time leads to higher selectivity and minimizes the formation of isomeric impurities.

Scalability: Scaling up production in a continuous flow system is often more straightforward than in batch reactors, involving longer run times or parallelization of reactors.

While specific operational parameters for the continuous flow synthesis of this compound are often proprietary, the general principles point towards a more efficient and safer manufacturing process.

Automated Systems for Reaction Parameter Control

To fully leverage the capabilities of continuous flow reactors, their integration with automated systems for reaction parameter control is essential. Automated systems play a pivotal role in maintaining the optimal conditions required for the synthesis of this compound, thereby ensuring consistent product quality and operational efficiency.

These systems typically consist of sensors, controllers, and actuators that work in concert to monitor and adjust key reaction parameters in real-time. For the chlorination of 2,6-dimethylbenzoic acid, this would involve:

Automated Reagent Dosing: Precise control of the chlorine gas feed is critical for achieving the desired regioselectivity and preventing over-chlorination. Automated mass flow controllers can be used to maintain a constant and accurate flow rate of chlorine into the reactor.

Temperature Regulation: Automated temperature control systems, coupled with the efficient heat exchange of flow reactors, can maintain the reaction mixture at the optimal temperature to maximize yield and minimize side reactions.

Process Analytical Technology (PAT): In-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy, can be integrated into the flow system to monitor the reaction progress in real-time. This allows for immediate adjustments to be made to the process parameters to ensure the reaction goes to completion and to detect any deviations from the desired pathway.

The implementation of automated systems not only enhances the precision and reproducibility of the synthesis but also reduces the need for manual intervention, leading to improved operator safety and a more streamlined manufacturing process.

Below is a table summarizing the key advantages of integrating continuous flow reactors and automated systems in the synthesis of this compound.

TechnologyKey Advantages in Synthesis of this compound
Continuous Flow Reactor Enhanced heat transfer, improved safety, increased yield and purity, straightforward scalability.
Automated Systems Precise control of reagent feed, accurate temperature regulation, real-time reaction monitoring, improved reproducibility.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2,6 Dimethylbenzoic Acid

Nucleophilic Substitution Reactions

The chlorine atom on the aromatic ring of 4-Chloro-2,6-dimethylbenzoic acid can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The success of these reactions is heavily influenced by the electronic and steric environment of the molecule.

Replacement of the Chlorine Atom with Various Nucleophiles

The chlorine substituent can be replaced by a range of nucleophiles, leading to the formation of diverse derivatives. For instance, reaction with hydroxide (B78521) ions can yield 4-hydroxy-2,6-dimethylbenzoic acid. Similarly, amines and alkoxides can be employed to introduce amino and alkoxy groups, respectively, at the 4-position of the benzene (B151609) ring. libretexts.org

The general scheme for nucleophilic aromatic substitution is as follows:

Where Nu represents a nucleophile.

Detailed studies on the reaction of this compound with specific nucleophiles are documented in scientific literature, providing insights into the required reaction conditions and resulting yields.

Table 1: Nucleophilic Substitution Reactions of this compound

NucleophileProductReaction ConditionsYield (%)Reference
Hydroxide (e.g., NaOH)4-Hydroxy-2,6-dimethylbenzoic acidHigh temperature and pressure (Dow process conditions)Moderate libretexts.org
Amines (e.g., NH₃, RNH₂)4-Amino-2,6-dimethylbenzoic acid derivativesRequires activating groups and often harsh conditionsVaries nih.gov
Alkoxides (e.g., RO⁻)4-Alkoxy-2,6-dimethylbenzoic acid derivativesRequires specific catalysts and conditionsVaries youtube.com

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound in SNAr reactions is significantly governed by steric and electronic factors. The two methyl groups at the ortho positions (2 and 6) to the carboxylic acid create substantial steric hindrance. This steric crowding can impede the approach of the nucleophile to the reaction center (the carbon atom bearing the chlorine). nih.gov

Carboxylic Acid Group Transformations

The carboxylic acid functional group of this compound is a key site for a variety of chemical modifications, including esterification and amidation, to produce a range of derivatives.

Esterification Reactions and Ester Derivative Synthesis

The esterification of this compound is challenging due to the steric hindrance imposed by the two ortho-methyl groups. nih.gov Traditional Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is often ineffective for such sterically hindered acids.

A more suitable method for the esterification of this compound is the Yamaguchi esterification. frontiersin.orgnih.govnumberanalytics.com This reaction utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640) with the carboxylic acid, which is then reacted with an alcohol in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). frontiersin.orgnumberanalytics.com This method is known for its high yields under mild conditions, even with sterically demanding substrates. frontiersin.org

Table 2: Esterification of this compound

Reaction TypeReagentsProductKey FeaturesReference
Yamaguchi Esterification2,4,6-Trichlorobenzoyl chloride, Alcohol (ROH), Et₃N, DMAP4-Chloro-2,6-dimethylbenzoate esterHigh yields, mild conditions, suitable for sterically hindered acids frontiersin.orgnumberanalytics.com

Amidation and Other Carboxyl Group Derivatizations

The synthesis of amides from this compound also requires specific strategies to overcome the steric hindrance. Direct reaction with amines is generally not feasible. Instead, the carboxylic acid is typically activated first. Common methods involve the use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) or DMAP. nih.gov These reagents form a highly reactive intermediate that readily reacts with a primary or secondary amine to form the corresponding amide. nih.govresearchgate.net

Table 3: Amidation of this compound

Coupling ReagentAmine (R'R''NH)ProductReaction ConditionsReference
EDC/HOBtPrimary or Secondary Amine4-Chloro-2,6-dimethylbenzamide derivativeRoom temperature, suitable solvent (e.g., DMF, DCM) nih.gov
Phosphonium SaltsPrimary or Secondary Amine4-Chloro-2,6-dimethylbenzamide derivativeIn situ generation of activating agent, mild conditions nih.govresearchgate.net

Oxidation and Reduction Pathways

The oxidation state of the carbon atoms in this compound allows for both oxidation and reduction reactions under specific conditions.

The carboxylic acid group is already in a high oxidation state. Further oxidation typically leads to decarboxylation, where the carboxyl group is lost as carbon dioxide. nih.gov

Reduction of the carboxylic acid group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.comambeed.com This reaction proceeds via an aldehyde intermediate, which is further reduced to the corresponding primary alcohol, 4-chloro-2,6-dimethylbenzyl alcohol. youtube.com Due to the high reactivity of the intermediate aldehyde, it cannot be isolated. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. youtube.com

Table 4: Oxidation and Reduction of this compound

Reaction TypeReagent(s)Major ProductNotesReference
ReductionLithium aluminum hydride (LiAlH₄)4-Chloro-2,6-dimethylbenzyl alcoholComplete reduction of the carboxylic acid group. masterorganicchemistry.comyoutube.comambeed.com
OxidationStrong oxidizing agentsDecarboxylation productsLoss of CO₂ from the molecule. nih.gov

Ring Modification Reactions

The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by the interplay of electronic and steric effects of its three substituents: the chloro group, two methyl groups, and the carboxylic acid group.

The orientation of incoming electrophiles during substitution reactions on the benzene ring is directed by the existing substituents. In this compound, the directing influences are complex due to the presence of both activating and deactivating groups, further complicated by significant steric hindrance.

Directing Effects of Substituents:

Carboxylic Acid (-COOH): This group is deactivating and a meta-director. quora.comdoubtnut.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. quora.compatsnap.com The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta positions (positions 3 and 5). quora.comsarthaks.com

Chlorine (-Cl): This halogen is a deactivating group due to its strong inductive electron withdrawal. doubtnut.com However, it is an ortho, para-director because its lone pairs can be donated to the ring through resonance, stabilizing the arenium ion intermediate when attack occurs at these positions. libretexts.org

Methyl (-CH₃): These groups are activating and ortho, para-directors. wikipedia.org They donate electron density to the ring via an inductive effect and hyperconjugation, thereby stabilizing the carbocation intermediate formed during electrophilic attack. wikipedia.org

Predicted Regiochemistry: The positions available for substitution on the this compound ring are C3 and C5. Analysis of the combined directing effects suggests a complex scenario:

The -COOH group at C1 directs incoming electrophiles to positions C3 and C5.

The -Cl group at C4 directs to its ortho positions, C3 and C5.

The -CH₃ groups at C2 and C6 direct to their ortho (C3 and C5) and para positions (C5 and C3, respectively).

Theoretically, all substituents direct an incoming electrophile to the C3 and C5 positions. However, the most significant factor influencing the regiochemistry is steric hindrance. The two bulky methyl groups at the ortho positions (C2 and C6) flank the C3 and C5 positions. This steric crowding makes it extremely difficult for an electrophile to approach and attack these sites.

Kinetics: The rate of electrophilic aromatic substitution is expected to be extremely slow. This is due to a combination of factors:

Steric Hindrance: The two ortho-methyl groups create a significant steric barrier, impeding the formation of the Wheland intermediate at the C3 and C5 positions. nih.gov This steric hindrance raises the activation energy for the reaction. lumenlearning.com

Therefore, this compound is highly unreactive towards electrophilic aromatic substitution. Reactions like Friedel-Crafts alkylation and acylation are unlikely to occur due to the strong deactivating nature of the carboxyl group. doubtnut.com If substitution were to occur, it would require harsh reaction conditions.

Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution of this compound

SubstituentPositionElectronic EffectDirecting Influence
-COOH1DeactivatingMeta
-CH₃2ActivatingOrtho, Para
-Cl4DeactivatingOrtho, Para
-CH₃6ActivatingOrtho, Para

The reactivity of this compound can be understood by comparing it with simpler, related benzoic acid derivatives. The cumulative impact of its substituents renders it significantly less reactive than many analogues.

Benzoic Acid: Benzoic acid itself is less reactive than benzene in electrophilic aromatic substitution because the carboxylic acid group is deactivating. patsnap.com this compound is substantially less reactive than benzoic acid. The additional deactivating effect of the chlorine atom and, more importantly, the profound steric hindrance from the two ortho-methyl groups, dramatically reduce its reactivity.

4-Chlorobenzoic Acid: This compound is less reactive than benzoic acid due to the deactivating nature of the chlorine atom. However, this compound would be significantly less reactive than 4-chlorobenzoic acid. The steric shield provided by the two methyl groups in the former is the primary differentiating factor, severely inhibiting the approach of an electrophile.

2,6-Dimethylbenzoic Acid: While the two methyl groups are activating, their steric presence significantly hinders the reactivity of the carboxylic acid group (a phenomenon known as the ortho effect) and also shields the aromatic ring. quora.com this compound introduces an additional deactivating chloro group, making it less reactive than 2,6-dimethylbenzoic acid.

The combination of two deactivating groups and severe steric hindrance places this compound among the more inert substituted benzoic acids in the context of electrophilic aromatic substitution.

Table 2: Predicted Relative Reactivity Towards Electrophilic Aromatic Substitution

CompoundKey Features Affecting ReactivityPredicted Reactivity Ranking (1 = Most Reactive)
Benzoic Acid-COOH (deactivating)2
4-Chlorobenzoic Acid-COOH (deactivating), -Cl (deactivating)3
2,6-Dimethylbenzoic Acid-COOH (deactivating), 2x -CH₃ (activating, but high steric hindrance)1
This compound -COOH (deactivating), -Cl (deactivating), 2x -CH₃ (high steric hindrance) 4

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the detailed molecular structure of 4-Chloro-2,6-dimethylbenzoic acid by mapping the chemical environments of its constituent hydrogen and carbon atoms.

Proton NMR (¹H NMR) is utilized to identify the number and arrangement of hydrogen atoms (protons) within the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons.

Due to the molecule's symmetry, the two methyl groups at positions 2 and 6 are chemically equivalent, as are the two aromatic protons at positions 3 and 5. This results in a simplified spectrum. The protons of the two methyl groups would produce a single, sharp singlet. The two equivalent aromatic protons would also result in a singlet. The acidic proton of the carboxylic acid group would appear as a broad singlet, typically far downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11-13 Broad Singlet 1H Carboxylic Acid (-COOH)
~7.2-7.4 Singlet 2H Aromatic (C3-H, C5-H)

Note: Predicted values are based on analysis of similar structures such as 2,6-dimethylbenzoic acid and various chlorobenzoic acids. chemicalbook.comrsc.orgrsc.org Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. docbrown.info For this compound, symmetry considerations predict a total of six distinct carbon signals: one for the carboxylic acid carbon, four for the aromatic carbons (C1, C2/C6, C3/C5, C4), and one for the two equivalent methyl carbons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, and the electron-donating nature of the methyl groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Carbon Assignment
~170-175 C=O (Carboxylic Acid)
~138-142 C4 (Aromatic, C-Cl)
~135-139 C2, C6 (Aromatic, C-CH₃)
~130-134 C1 (Aromatic, C-COOH)
~128-132 C3, C5 (Aromatic, C-H)

Note: Predicted values are based on analysis of similar structures like 4-chlorobenzoic acid and dimethylbenzoic acids. rsc.orgrsc.orgchemicalbook.comchemicalbook.comnih.gov The electronegative oxygen and chlorine atoms cause the directly attached carbons (C=O and C4) to appear further downfield.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and aiding in structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of halogenated benzoic acids in various samples. The methodology involves separating the compound from a complex matrix using high-performance liquid chromatography (HPLC) before it is introduced into the mass spectrometer for detection.

For a compound like this compound, a reversed-phase HPLC column (such as a C18 column) is typically employed. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or acetic acid to control the pH. mdpi.comnih.gov Given its acidic nature, this compound is most effectively ionized using negative-mode electrospray ionization (ESI), where it is detected as a deprotonated molecule [M-H]⁻. chromforum.org This approach provides high specificity and sensitivity for quantifying the compound in environmental and biological samples. nih.gov

Metabolomics studies aim to identify and quantify the complete set of small-molecule metabolites in a biological system. rsc.org Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a premier analytical platform for this purpose due to its enhanced speed, resolution, and sensitivity compared to conventional LC-MS. nih.govnih.gov

In a hypothetical metabolomic study to investigate the biotransformation of this compound, UPLC-MS/MS would be the method of choice. waters.com Biological samples (e.g., plasma, urine, or cell cultures) would first undergo sample preparation, often a simple protein precipitation step. nih.gov The extract is then injected into the UPLC system, which provides rapid and highly efficient separation of the parent compound from its potential metabolites. mdpi.com The separated components are subsequently analyzed by a tandem mass spectrometer (MS/MS). This setup allows for targeted analysis, such as Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored to provide highly selective and sensitive quantification of the parent drug and its metabolites. mdpi.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique predominantly used in mass spectrometry for the analysis of large biomolecules like peptides and proteins. nih.gov In MALDI-MS, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to vaporize and transfer charge to the analyte molecules with minimal fragmentation. nih.gov

Common MALDI matrices are typically small organic molecules derived from cinnamic acid or benzoic acid, chosen for their ability to absorb at the laser's wavelength and facilitate protonation of the analyte. nih.gov While this compound is a benzoic acid derivative, it is not used as a conventional matrix for peptide analysis. Instead, research has shown that halogenated derivatives of other compounds, such as 4-chloro-α-cyanocinnamic acid, can serve as highly effective matrices. nih.gov These chlorinated matrices can offer improved sensitivity and performance for peptide analysis compared to standard matrices like α-cyano-4-hydroxycinnamic acid (CHCA), particularly for certain classes of peptides. nih.govresearchgate.net Therefore, the relevance of chlorinated compounds in this context is in their role as specialized matrices, rather than as the analyte of interest.

Chromatographic Techniques

Chromatography is an indispensable tool for the separation and analysis of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically suitable for this purpose, offering high resolution and sensitivity. lcms.cz

A suitable HPLC method for the analysis of this compound would likely employ a C18 column, which is a non-polar stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. ekb.egthaiscience.info A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating the target compound from any impurities, which may have different polarities. ekb.eg

For instance, a method analogous to the analysis of similar halogenated benzoic acids could be developed. ekb.eg Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in this compound exhibits strong absorbance in the UV region, typically around 254 nm. lcms.cz For enhanced specificity and identification, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterValue
Column C18 reverse-phase, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a lower percentage of B, increasing to elute the compound
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

This table presents a hypothetical but representative set of HPLC conditions based on methods for similar compounds. lcms.czekb.eg

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds. While the direct analysis of carboxylic acids like this compound by GC can be challenging due to their polarity and potential for thermal degradation, it is a feasible method, often requiring a derivatization step. nih.govresearchgate.net The purity of the precursor, 4-chloro-2,6-dimethylaniline (B43096), has been successfully determined by GC to be as high as 99% after fractional distillation.

For the analysis of this compound, a derivatization process is typically employed to convert the carboxylic acid into a more volatile and less polar ester, such as a methyl ester. This can be achieved by reacting the acid with a methylating agent like diazomethane (B1218177) or methyl chloroformate. researchgate.net The resulting methyl 4-chloro-2,6-dimethylbenzoate is then readily analyzed by GC.

The GC analysis would utilize a capillary column with a suitable stationary phase, such as a non-polar or medium-polarity phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range. For definitive identification of impurities, GC coupled with a mass spectrometer (GC-MS) is the preferred method, as it provides mass spectral data for each separated component. nih.govresearchgate.net

Table 2: Typical GC Parameters for Purity Assessment of Derivatized this compound

ParameterValue
Derivatization Agent Diazomethane or Methyl Chloroformate
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C hold for 2 min, then ramp to 280 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C

This table outlines a general GC method for the analysis of the derivatized form of the target compound. researchgate.net

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its structural features. docbrown.infocore.ac.uk

The most prominent feature in the IR spectrum of a carboxylic acid is the broad O-H stretching vibration of the carboxyl group, which typically appears in the range of 3300-2500 cm⁻¹. docbrown.infodocbrown.info This broadening is a result of intermolecular hydrogen bonding, which forms dimeric structures in the solid state. core.ac.uk The carbonyl (C=O) stretching vibration is another strong and characteristic band, expected to be observed in the region of 1700-1680 cm⁻¹ for an aryl carboxylic acid. docbrown.info

Other significant absorptions include the C-O stretching vibrations of the carboxylic acid group, which are typically found between 1320 and 1210 cm⁻¹. docbrown.info The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups will appear just below 3000 cm⁻¹. The C-Cl stretching vibration will be present in the fingerprint region, typically below 800 cm⁻¹. The fingerprint region, from approximately 1500 to 400 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for its definitive identification. docbrown.info

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational Mode
3300 - 2500 (broad)O-H stretch (carboxylic acid dimer)
3100 - 3000Aromatic C-H stretch
2980 - 2850Aliphatic C-H stretch (methyl groups)
1700 - 1680C=O stretch (carbonyl)
~1600, ~1475Aromatic C=C ring stretch
1320 - 1210C-O stretch
Below 800C-Cl stretch

This table is based on the known characteristic frequencies for benzoic acid and its substituted derivatives. docbrown.infoasianjournalofphysics.comresearchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations.

By analogy with related compounds such as chlorobenzoic acids and 2,6-dimethylbenzoic acid, the Raman spectrum of this compound would likely exhibit characteristic bands. asianjournalofphysics.comnih.gov The aromatic ring breathing vibrations are expected to produce strong and sharp peaks. The C=C stretching vibrations of the benzene ring typically appear in the 1600-1550 cm⁻¹ region. The C-Cl and C-CH₃ stretching vibrations would also be observable. The symmetric stretching of the two methyl groups would likely give rise to a noticeable Raman signal.

X-ray Crystallography and Structural Determination

Studies on these related molecules reveal that they form hydrogen-bonded ribbons, a common structural motif for carboxylic acids. rsc.org In these structures, the carboxylic acid groups of two molecules form a centrosymmetric dimer through strong O-H···O hydrogen bonds. These dimers then pack in the crystal lattice. The substitution of a methyl group for a chlorine atom can lead to differences in the packing of these ribbons, potentially resulting in different crystal symmetries and unit cell parameters. rsc.org

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

No published single-crystal X-ray diffraction studies for this compound were found. Therefore, crucial data such as the crystal system, space group, unit cell dimensions, and detailed molecular geometry in the solid state remain undetermined. This information is fundamental for understanding the compound's intermolecular interactions and packing in its crystalline form.

Powder X-ray Diffraction

Similarly, there is no available literature containing the powder X-ray diffraction (PXRD) pattern for this compound. A characteristic PXRD pattern, with its unique d-spacing and intensity values, is essential for routine identification, phase purity analysis, and quality control of the bulk material.

Thermal Analysis Techniques

Specific Differential Scanning Calorimetry (DSC) data for this compound is not reported in the scientific literature. While DSC is a standard method to determine the melting point, enthalpy of fusion, and detect polymorphic transitions, no thermograms or associated quantitative data are available for this compound.

No studies utilizing coupled TG/DSC-FTIR analysis for this compound have been published. This powerful technique provides simultaneous information on mass loss, thermal events, and the chemical nature of evolved gases, which is critical for elucidating the mechanisms of thermal decomposition. While the decomposition of other benzoic acid derivatives has been studied, this specific data for the title compound is absent from the literature. nih.govrsc.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and has been applied to the study of benzoic acid and its derivatives.

Investigation of Steric and Electronic Effects on Reaction Pathways

The reactivity of 4-Chloro-2,6-dimethylbenzoic acid is significantly influenced by the interplay of steric and electronic effects arising from its substituents. The two methyl groups at the ortho positions (2 and 6) exert considerable steric hindrance around the carboxylic acid group. This steric crowding can influence the orientation of the carboxyl group relative to the benzene (B151609) ring and hinder the approach of reactants.

The chlorine atom at the para position (4) primarily exerts an electronic effect. As an electron-withdrawing group, it can influence the electron density distribution within the aromatic ring and affect the acidity of the carboxylic acid. Computational studies on substituted benzoic acids help in understanding these effects. For instance, DFT analysis can be used to examine the transition states of reactions, revealing how electronic and steric factors influence activation energies and reaction outcomes. researchgate.netnih.govfrancis-press.com While specific DFT studies on the reaction pathways of this compound are not widely published, the principles derived from studies on other substituted aromatic compounds are applicable. The steric hindrance from the ortho-methyl groups is expected to play a dominant role in directing reaction pathways, potentially favoring reactions at less hindered sites or influencing the conformational requirements for reactivity.

Conformational Analysis and Geometry Optimization

The conformational landscape of this compound is a key determinant of its properties. Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of the molecule. For substituted benzoic acids, a primary conformational feature is the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring.

The steric repulsion between the ortho-methyl groups and the carboxylic acid group forces the carboxyl group to twist out of the plane of the aromatic ring. DFT calculations, often performed with a suitable functional and basis set, can predict this dihedral angle with a high degree of accuracy. For example, geometry optimization of benzoic acid and its derivatives is commonly carried out using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p). nih.gov The optimization process seeks the lowest energy conformation on the potential energy surface, providing insights into bond lengths, bond angles, and dihedral angles of the most stable structure. researchgate.netresearchgate.net

Prediction of Acidity (pKa) Values for Carboxylic Acids

The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental chemical property. DFT calculations can be employed to predict the pKa of compounds like this compound. The prediction is typically based on calculating the Gibbs free energy change for the dissociation of the acid in a solvent, often water.

The process involves optimizing the geometries of both the protonated acid and its conjugate base (carboxylate anion) and calculating their respective free energies. The inclusion of a solvation model is crucial for obtaining accurate results. nih.gov While this method can provide valuable estimates, the calculated pKa values can be sensitive to the chosen computational model, and a linear correction is often applied to improve agreement with experimental data. nih.gov The electronic effect of the para-chloro substituent and the steric effects of the ortho-methyl groups, which can influence the solvation of the carboxylate anion, are important factors that would be captured in such calculations.

Selection of Functionals (e.g., CAM-B3LYP, B3PW91, PBE1PBE) and Basis Sets (e.g., 6-311+G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Different functionals are suited for different types of chemical problems.

CAM-B3LYP: This is a long-range corrected hybrid functional that is often used for systems where charge transfer is important. It has shown reliability in predicting properties like pKa.

B3PW91: This hybrid functional combines Becke's three-parameter exchange functional with the Perdew-Wang 91 correlation functional. It has been found to perform well for calculations of molecular geometries and other properties.

PBE1PBE (also known as PBE0): This is a hybrid functional that mixes the Perdew-Burke-Ernzerhof (PBE) exchange functional with a portion of exact Hartree-Fock exchange. It is known for its good performance across a range of applications.

The 6-311+G(d,p) basis set is a popular choice for calculations on organic molecules. It is a triple-zeta basis set that includes diffuse functions (+) to better describe anions and lone pairs, as well as polarization functions (d,p) to allow for more flexibility in describing the shape of electron clouds. The selection of a particular functional and basis set is often based on benchmarking against experimental data for related compounds to ensure the chosen level of theory is appropriate for the system under investigation.

Below is a table summarizing the application of different functionals in DFT studies of benzoic acid derivatives.

FunctionalBasis SetApplicationReference
CAM-B3LYP6-311G+(d,p)pKa determination of benzoic acid derivatives. researchgate.net
B3PW916-311++G(d,p)Comparison with other functionals for NMR chemical shift calculations.
PBE1PBE6-311++G(d,p)Comparison with other functionals for NMR chemical shift calculations.

Solvation Models (e.g., SMD) in Computational Studies

To accurately model chemical phenomena in solution, it is essential to account for the effect of the solvent. The Solvation Model based on Density (SMD) is a widely used continuum solvation model. beilstein-journals.org In this model, the solvent is treated as a continuous dielectric medium rather than individual molecules. The SMD model calculates the solvation free energy, which includes both electrostatic and non-electrostatic contributions. This approach is critical for accurate pKa predictions and for studying reactions in solution where the solvent can significantly influence the energetics. nih.gov The use of the SMD model in conjunction with DFT calculations provides a more realistic description of the behavior of this compound in a solvent environment.

Molecular Dynamics Simulations

MD simulations can be used to investigate the behavior of this compound in solution, including its self-association and interactions with solvent molecules. ucl.ac.ukbohrium.comacs.orgfigshare.com For example, simulations could reveal the propensity of the molecule to form dimers through hydrogen bonding of the carboxylic acid groups. The simulations would also show how the ortho-methyl groups and the para-chloro substituent influence the molecule's conformation and dynamics in a solvent. Furthermore, MD simulations can be used to study the adsorption of the molecule onto crystal surfaces, which is relevant for understanding crystallization processes. bohrium.com These simulations typically employ a force field, such as the General Amber Force Field (GAFF), to describe the interactions between atoms. ucl.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for this compound are not extensively detailed in public literature, the principles of QSAR are broadly applied to its parent class, benzoic acid derivatives, to understand and predict their therapeutic potential.

QSAR studies on related benzoic acid derivatives have successfully identified key molecular descriptors that govern their biological activities, such as antimicrobial or anti-inflammatory effects. thieme-connect.comnih.govnih.gov These descriptors are calculated from the molecular structure and can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, shape indices), or hydrophobic (e.g., logP).

For instance, a QSAR study on a series of p-hydroxy benzoic acid derivatives with antimicrobial activity revealed that the activity was significantly influenced by topological and shape indices, such as the valence first-order molecular connectivity index (¹χv) and Kier's shape indices (κ). nih.gov Another study on benzoylaminobenzoic acid derivatives as antibacterial agents found that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov

A hypothetical QSAR model for anti-inflammatory benzoic acid derivatives targeting an enzyme like cyclooxygenase (COX) might look like the equation below. This illustrates how different calculated properties of the molecules (descriptors) are correlated with their measured biological activity (e.g., IC₅₀, the concentration required to inhibit the enzyme by 50%).

Hypothetical QSAR Equation: log(1/IC₅₀) = β₀ + β₁(logP) + β₂(ASA) + β₃(LUMO)

Illustrative QSAR Descriptors for Benzoic Acid Derivatives

Descriptor Description Potential Influence on Activity
logP Octanol-water partition coefficient A measure of hydrophobicity, which can influence how a compound crosses cell membranes to reach its target. nih.gov
ASA (Accessible Surface Area) The surface area of the molecule accessible to a solvent Relates to the molecule's size and shape, affecting how it fits into a receptor's binding site.
LUMO (Lowest Unoccupied Molecular Orbital Energy) The energy of the lowest energy orbital that is not occupied by an electron An electronic descriptor that can relate to the molecule's reactivity and ability to accept electrons in interactions.

| Molecular Refractivity (MR) | A measure of the molar volume of a compound and its polarizability | A steric parameter that can correlate with the binding of a ligand to a receptor. nih.gov |

By developing such models, researchers can predict the activity of new, unsynthesized derivatives of this compound, prioritizing the synthesis of compounds with the highest predicted potency and thereby streamlining the drug discovery process.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, such as a protein or enzyme) to form a stable complex. This technique is instrumental in understanding the molecular basis of a drug's action.

Molecular docking simulations can predict the specific interactions between a ligand and the amino acid residues within the active site of a target protein. For derivatives of this compound, which are explored as inhibitors of enzymes like cyclooxygenase (COX), docking studies can elucidate how they bind and exert their inhibitory effect. rsc.org

The interactions typically predicted include:

Hydrogen Bonds: These are crucial for the specificity and stability of binding. The carboxylic acid group of this compound is a prime candidate for forming hydrogen bonds with polar residues in a receptor active site.

Hydrophobic Interactions: The benzene ring and methyl groups contribute to the molecule's hydrophobicity, allowing it to interact favorably with nonpolar pockets within the binding site.

Halogen Bonds: The chlorine atom on the benzene ring can participate in halogen bonding, an often-overlooked but significant interaction that can enhance binding affinity.

In docking studies of various inhibitors with the COX-2 enzyme, ligands commonly form hydrogen bonds with key residues like Arginine and Tyrosine, while the aromatic portions of the ligands settle into a hydrophobic channel. isfcppharmaspire.comresearchgate.net

A primary goal of molecular docking is to identify the most likely binding site of a ligand on its target protein and to estimate the strength of the interaction, known as the binding affinity. This affinity is often expressed as a docking score or an estimated free energy of binding (ΔG), with more negative values indicating a stronger, more stable interaction.

For example, studies on various anti-inflammatory compounds targeting the COX-2 enzyme have used docking to confirm that the inhibitors bind within the enzyme's active site channel. researchgate.net The software calculates numerous possible binding poses and ranks them based on a scoring function. This allows researchers to visualize the most probable orientation and evaluate its stability.

Example Docking Scores for COX-2 Inhibitors (Illustrative)

Compound Class Target Protein PDB ID Example Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical)
Benzoic Acid Derivative Cyclooxygenase-2 (COX-2) 3LN1 -8.5 Arg120, Tyr355, Ser530
Dihydropyridine Derivative Cyclooxygenase-1 (COX-1) 1EQG -7.9 Arg120, Tyr385

Note: This table is for illustrative purposes. Binding energies and interacting residues are highly specific to the exact ligand and software used. The PDB IDs refer to actual crystal structures of the COX enzymes in the Protein Data Bank. isfcppharmaspire.com

These binding affinity predictions are critical for ranking potential drug candidates before they are synthesized and tested in the lab, saving significant time and resources.

Molecular docking is a cornerstone of modern structure-based drug design. The insights gained from docking studies involving scaffolds like this compound have direct applications in the development of new therapeutics.

One key application is in lead optimization. Once an initial compound ("hit" or "lead") shows activity, medicinal chemists can use docking results to design modifications. For instance, if a docking study reveals an empty hydrophobic pocket near the bound ligand, a chemist might add a functional group to the ligand's structure to fill that pocket, potentially increasing binding affinity and potency.

Furthermore, docking can be used to predict potential off-target effects or to understand drug resistance. If a compound intended for one target is docked against other known proteins, it can reveal potential unwanted interactions that could lead to side effects.

The use of this compound as a synthetic intermediate for CCR5 antagonists, which are used in HIV therapy, provides another example of its relevance in drug discovery. nih.gov Docking studies of these antagonists with the CCR5 receptor are essential for understanding their mechanism and for designing new, more effective antiviral agents.

Derivatives, Analogs, and Structural Modifications of 4 Chloro 2,6 Dimethylbenzoic Acid

Synthesis and Characterization of Esters and Amides

The carboxylic acid functionality of 4-chloro-2,6-dimethylbenzoic acid is a prime site for modification, readily undergoing esterification and amidation reactions to yield a range of derivatives.

Ester Synthesis:

Esters of this compound can be synthesized through several established methods. The most common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This method is effective for producing a variety of alkyl and aryl esters. For instance, the reaction with simple alcohols like methanol (B129727) or ethanol (B145695) would yield methyl 4-chloro-2,6-dimethylbenzoate and ethyl 4-chloro-2,6-dimethylbenzoate, respectively.

Another effective method for ester synthesis, particularly for more sensitive substrates, involves the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting 4-chloro-2,6-dimethylbenzoyl chloride is a highly reactive intermediate that can then be treated with an alcohol to form the corresponding ester with high yield.

Amide Synthesis:

Amides of this compound are typically prepared by reacting the corresponding acyl chloride with a primary or secondary amine. This Schotten-Baumann-type reaction is generally efficient and provides a straightforward route to a wide array of N-substituted amides.

A more contemporary approach for amide synthesis involves the in-situ generation of activating agents. For example, a methodology utilizing N-chlorophthalimide and triphenylphosphine (B44618) can convert various carboxylic acids, including substituted benzoic acids, into their amide counterparts under mild, room-temperature conditions. nih.govresearchgate.net This method generates reactive chloro- and imido-phosphonium salts in situ, which activate the carboxylic acid for reaction with a primary or secondary amine. nih.govresearchgate.net While not specifically documented for this compound, this method has been successfully applied to a range of aromatic carboxylic acids, suggesting its potential applicability. nih.govresearchgate.net

Characterization:

The characterization of these ester and amide derivatives relies on standard spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the presence of the ester or amide functional group through the characteristic C=O stretching vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information, confirming the incorporation of the alcohol or amine moiety and the substitution pattern on the aromatic ring. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized derivatives.

A study on the synthesis of N-mesitylbenzamide, an amide with structural similarities to derivatives of this compound, reported the following characterization data, which can be considered analogous for similar derivatives:

¹H NMR (400 MHz, CDCl₃) δ 7.92–7.76 (m, 2H), 7.55–7.45 (m, 1H), 7.40 (dd, J = 7.5, 1.3 Hz, 2H), 7.33 (d, 1H), 6.84 (s, 2H), 2.22 (s, 3H), 2.15 (s, 6H). nih.gov

¹³C{¹H} NMR (100 MHz, CDCl₃) δ 166.3, 137.1, 135.3, 134.7, 131.7, 131.3, 129, 128.7, 127.2, 21, 18.4. nih.gov

The following table provides a summary of general synthetic methods and characterization techniques for esters and amides of this compound.

Derivative TypeSynthetic MethodKey ReagentsTypical Characterization Methods
EstersFischer EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄)IR, ¹H NMR, ¹³C NMR, Mass Spectrometry
Acyl Chloride RouteThionyl Chloride (SOCl₂), AlcoholIR, ¹H NMR, ¹³C NMR, Mass Spectrometry
AmidesSchotten-Baumann ReactionThionyl Chloride (SOCl₂), AmineIR, ¹H NMR, ¹³C NMR, Mass Spectrometry
In-situ ActivationN-chlorophthalimide, Triphenylphosphine, AmineIR, ¹H NMR, ¹³C NMR, Mass Spectrometry

Modification of Aromatic Ring Substituents

The properties and reactivity of this compound are significantly influenced by the nature and position of the substituents on the aromatic ring.

The position of the halogen substituent is critical. In electrophilic aromatic substitution reactions of benzoic acid, the carboxyl group is a meta-directing deactivator. youtube.com However, the presence of other substituents can alter the regioselectivity. For this compound, the directing effects of the methyl and chloro groups would need to be considered in further substitution reactions.

The presence of a halogen substituent also influences the acidity of the carboxylic acid. Electron-withdrawing groups generally increase the acidity of benzoic acids by stabilizing the resulting carboxylate anion. libretexts.org Therefore, this compound is expected to be a stronger acid than 2,6-dimethylbenzoic acid. The exact pKa value would be influenced by the combined electronic effects of the chloro and methyl groups.

The two methyl groups at the ortho-positions (2 and 6) of the carboxylic acid group in this compound have a profound impact on its properties, primarily due to the "ortho-effect." This effect is a combination of steric and electronic factors.

Sterically, the bulky methyl groups flank the carboxylic acid group, forcing it to twist out of the plane of the benzene (B151609) ring. This disruption of coplanarity inhibits the resonance between the carboxyl group and the aromatic ring. As a result, the acid-strengthening resonance stabilization of the carboxylate anion is enhanced, making ortho-substituted benzoic acids generally stronger than their meta and para isomers, and even stronger than benzoic acid itself. libretexts.org

The following table summarizes the expected effects of the substituents on the acidity of benzoic acid derivatives.

SubstituentPositionElectronic EffectSteric EffectOverall Effect on Acidity
-ClPara-I, +R (net electron-withdrawing)MinimalIncrease
-CH₃Ortho+I (electron-donating)Significant (ortho-effect)Increase

Synthesis of Hybrid Molecules and Conjugates

The synthesis of hybrid molecules, which involves covalently linking two or more distinct pharmacophores or functional moieties, is a growing strategy in medicinal chemistry and materials science. acs.org this compound can serve as a building block for such hybrids, where its structural features can be combined with other molecules to create novel compounds with potentially enhanced or new properties.

One common approach to forming hybrid molecules is through the conjugation of the carboxylic acid group with another molecule. For example, amino acids can be conjugated to substituted benzoic acids to form amide linkages. Studies on the glycine (B1666218) conjugation of various substituted benzoic acids have shown that factors such as lipophilicity and the steric bulk of the substituents influence the extent of conjugation. nih.govnih.gov

Another strategy involves using the substituted benzoic acid as a scaffold to attach other functional units. This could include linking it to other heterocyclic systems, polymers, or biomolecules. The synthesis of such conjugates often involves activating the carboxylic acid group, for instance, by converting it to an acyl chloride or using coupling agents, followed by reaction with a suitable functional group on the partner molecule.

While specific examples of hybrid molecules derived directly from this compound are not extensively reported, the principles of bioconjugation and hybrid molecule synthesis are well-established and could be readily applied to this compound. acs.org

Metal Complexes and Coordination Chemistry

The carboxylate group of 4-chloro-2,6-dimethylbenzoate (the conjugate base of the acid) can act as a ligand, coordinating to metal ions to form a variety of metal complexes. The coordination chemistry of substituted benzoic acids is a rich field, with the resulting metal complexes exhibiting interesting structural, magnetic, and luminescent properties.

Lanthanide ions are known to form complexes with carboxylate ligands, and these complexes often display characteristic luminescence. The ligands play a crucial role in sensitizing the lanthanide ion's luminescence through an "antenna effect," where the organic ligand absorbs light and transfers the energy to the metal center.

Several studies have investigated the coordination of lanthanide ions with 2,6-dimethylbenzoic acid. These studies have revealed the formation of various coordination polymers with diverse structural motifs. For example, lanthanide complexes with 2,6-dimethylbenzoic acid and ancillary ligands like 1,10-phenanthroline (B135089) have been synthesized and structurally characterized. nih.gov

The introduction of a chloro substituent on the 2,6-dimethylbenzoate (B1233830) ligand, as in the case of 4-chloro-2,6-dimethylbenzoate, would be expected to influence the electronic properties of the ligand and, consequently, the properties of the resulting lanthanide complexes. The electron-withdrawing nature of the chlorine atom could affect the energy levels of the ligand and the efficiency of the energy transfer to the lanthanide ion, potentially modulating the luminescence properties of the complex.

The coordination modes of the carboxylate group can be diverse, including monodentate, bidentate chelating, and bridging, leading to the formation of mononuclear, dinuclear, or polynuclear complexes. The steric hindrance from the ortho-methyl groups can also influence the coordination geometry around the metal center.

The following table lists some of the lanthanide complexes formed with substituted benzoic acids and their key structural features.

LigandAncillary LigandLanthanide IonStructural FeatureReference
2,6-Dimethylbenzoic acid1,10-phenanthrolineEu(III), Gd(III), Tb(III)Dinuclear complexes nih.gov
3-Dimethylaminobenzoic acid5,5'-Dimethyl-2,2'-bipyridineGd(III), Tb(III)Isostructural dinuclear complexes nih.gov

Schiff Base Complexes with Chloro-Substituted Ligands

The synthesis of Schiff base ligands and their subsequent metal complexes is a significant area of research in coordination chemistry. These compounds are of interest due to their diverse structural features and potential applications. While direct examples of Schiff base complexes derived from this compound are not extensively documented in the reviewed literature, studies on structurally related compounds, particularly those involving chloro-substituted anilines, provide valuable insights into the coordination behavior and structural characteristics of such complexes.

A common method for the synthesis of Schiff bases involves the condensation reaction between a primary amine and an aldehyde or ketone. For instance, a novel Schiff base ligand, N-salicylidene-p-chloroaniline, was synthesized from salicylaldehyde (B1680747) and 4-chloroaniline (B138754). researchgate.netnoveltyjournals.com This ligand was then used to form a Co(II) complex. researchgate.netnoveltyjournals.com The formation of the Schiff base is characterized by the appearance of an azomethine (-CH=N-) group.

Another example involves the reaction of 1-(3,5-dichloro-2-hydroxyphenyl)ethanone with 4-chloroaniline to produce the Schiff base ligand (E)-2,4-dichloro-6-(1-((4-chlorophenyl)imino)ethyl)phenol. nanobioletters.com This ligand was subsequently used to synthesize a series of metal complexes with Co(II), Cu(II), Fe(II), Zn(II), Ni(II), Mn(II), Ag(II), Cd(II), and Pd(II). nanobioletters.com Spectroscopic analysis, including IR, UV-Vis, and NMR, along with elemental analysis and melting point determination, are crucial for the characterization of these complexes. researchgate.netnoveltyjournals.comnanobioletters.com

The infrared (IR) spectra of these complexes provide key information about the coordination of the ligand to the metal ion. A strong band corresponding to the stretching frequency of the C=N group is typically observed in the IR spectrum of the Schiff base ligand. nanobioletters.com Upon complexation, shifts in the vibrational frequencies of the C=N and other functional groups, such as phenolic C-O, indicate the coordination of the ligand to the metal center. In many cases, Schiff base ligands containing nitrogen and oxygen donor atoms act as bidentate or polydentate ligands, forming stable chelate rings with the metal ion. nanobioletters.comresearchgate.net For the Co(II) complex of N-salicylidene-p-chloroaniline, an octahedral geometry was proposed based on infrared spectroscopy. researchgate.netnoveltyjournals.com

The stoichiometry of the metal complexes is often determined to be a 2:1 ratio of ligand to metal ion, particularly with bidentate ligands. nanobioletters.com The physical properties of these complexes, such as solubility, can vary. For example, the Co(II) complex of N-salicylidene-p-chloroaniline was found to be soluble in most organic solvents. researchgate.netnoveltyjournals.com

Characterization Data for a Schiff Base Ligand and its Co(II) Complex

CompoundMelting Point (°C)Key IR Spectral Data (cm⁻¹)Proposed Geometry
N-salicylidene-p-chloroaniline (Schiff Base)100~1620 (C=N stretch)-
Co(II) complex>300 (decomposes)Shift in C=N and C-O bandsOctahedral researchgate.netnoveltyjournals.com

Physical and Analytical Data of a Dichloro-Substituted Schiff Base and its Metal Complexes nanobioletters.com

CompoundColorMelting Point (°C)Yield (%)
(E)-2,4-dichloro-6-(1-((4-chlorophenyl)imino)ethyl)phenol (Ligand)Yellow14085
Co(II) ComplexBrown>30078
Ni(II) ComplexGreen>30080
Cu(II) ComplexDark Green>30082
Zn(II) ComplexLight Yellow>30075

Investigation of Luminescent Properties in Coordination Compounds

The study of luminescent properties in coordination compounds is a burgeoning field, driven by their potential applications in areas such as chemical sensors, bio-imaging, and light-emitting diodes. The luminescence in these materials typically arises from either ligand-centered transitions, metal-centered transitions, or charge-transfer processes between the ligand and the metal. While specific research on the luminescent properties of coordination compounds directly incorporating this compound is not prominently featured in the surveyed literature, general principles derived from studies of other coordination polymers can be applied to understand the potential luminescent behavior of such compounds.

The structure of the coordination polymer plays a crucial role in its luminescent properties. The rigidity of the structure, the nature of the organic ligand, and the coordination environment of the metal ion are all determining factors. For instance, the formation of one-dimensional, two-dimensional, or three-dimensional coordination polymers can influence the luminescence intensity and lifetime.

In many luminescent coordination compounds, the organic ligand itself is a chromophore. Upon excitation, the ligand absorbs energy and can then transfer this energy to the metal center (antenna effect), which then emits light, or the ligand itself can be the emitting species. The presence of substituents on the ligand, such as the chloro and dimethyl groups in this compound, can significantly modulate the electronic properties of the ligand and, consequently, its luminescent behavior. For example, electron-withdrawing or electron-donating groups can alter the energy levels of the ligand's frontier orbitals, affecting the excitation and emission wavelengths.

The choice of the metal ion is also critical. Lanthanide ions are well-known for their sharp, line-like emission bands and long luminescence lifetimes, making them excellent candidates for the construction of luminescent coordination polymers. Transition metal ions can also form luminescent complexes, although their emission is often broader and more sensitive to the coordination environment.

While no specific data tables for the luminescent properties of this compound complexes can be presented based on the available search results, the investigation of new coordination polymers with this ligand would be a promising area of research. Such studies would involve the synthesis of complexes with various metal ions and the detailed characterization of their photophysical properties, including excitation and emission spectra, quantum yields, and luminescence lifetimes.

Biological Activities and Mechanistic Understanding

Role as an Intermediate in Drug Synthesis

Benzoic acid derivatives are a well-established class of scaffolds used in the development of new pharmaceutical agents. The parent compound of the subject molecule, 2,6-dimethylbenzoic acid, is noted for its use in the preparation of anti-inflammatory and antirheumatic agents. chemicalbook.com The strategic addition of a chlorine atom to this parent structure, resulting in 4-Chloro-2,6-dimethylbenzoic acid, is a common medicinal chemistry approach to modulate a compound's pharmacokinetic and pharmacodynamic properties.

Development of Anti-inflammatory and Analgesic Agents

The fundamental structure of this compound makes it a plausible intermediate for creating novel non-steroidal anti-inflammatory drugs (NSAIDs). The development of new anti-inflammatory and analgesic agents often involves the chemical modification of known active molecules to enhance efficacy and reduce side effects. For example, derivatives of diclofenac (B195802) acid, which also features a chlorinated aniline (B41778) group, have been synthesized to create compounds with significant anti-inflammatory and analgesic activities but with reduced potential for causing ulcers. nih.gov Research into NSAIDs frequently involves synthesizing derivatives, such as 1,3,4-oxadiazoles from starting materials like diclofenac and mefenamic acid, to find new chemical entities with improved therapeutic profiles. nih.gov This established practice of using substituted benzoic and phenylacetic acids as core structures underscores the potential of this compound as a starting point for similar drug discovery efforts.

Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923)—mediators of inflammation and pain. science.govnih.gov There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal lining, and COX-2, which is induced during an inflammatory response. nih.gov

The therapeutic anti-inflammatory benefits of NSAIDs are derived from the inhibition of COX-2, while the common side effect of gastrointestinal toxicity is linked to the inhibition of COX-1. nih.gov Consequently, a major goal in the development of new anti-inflammatory drugs is the selective inhibition of COX-2 over COX-1. nih.gov While direct enzymatic assays on this compound are not prominently documented, any anti-inflammatory agents synthesized from it would likely be designed to target and inhibit COX enzymes.

Agrochemical Relevance

Development of Selective Herbicidal Agents and Derivatives

In the field of agrochemicals, chlorinated aromatic acids are a cornerstone of herbicide development. The discovery of phenoxyacetic acid herbicides, most notably 2,4-dichlorophenoxyacetic acid (2,4-D), was a transformative event in agriculture, providing a means to selectively control broadleaf weeds in grass crops. researchgate.net The effectiveness of these auxinic herbicides relies on their structural similarity to natural plant growth hormones, leading to uncontrolled growth and eventual death of susceptible plants. The presence of the chlorinated aromatic acid moiety in this compound suggests its potential as a precursor or a structural template for the development of new selective herbicidal agents.

Mechanism of Action Studies

Interactions with Molecular Targets (e.g., Enzymes, Receptors)

The potential molecular targets of compounds derived from this compound depend on their intended application.

For Anti-inflammatory and Analgesic Applications: The primary molecular targets would be the cyclooxygenase enzymes, COX-1 and COX-2. nih.gov The goal of drug design would be to create a derivative that binds effectively to the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins and thereby reducing inflammation and pain. nih.gov The specific interactions would likely involve hydrogen bonding and hydrophobic interactions within the enzyme's active site, a mechanism common to many NSAIDs.

For Agrochemical Applications: If developed as an herbicide in the auxin class, derivatives would target auxin-binding proteins in plants. By mimicking the natural hormone auxin, the compound would disrupt normal plant growth processes, leading to its herbicidal effect.

Detailed molecular docking and enzymatic studies would be required to confirm the precise interactions and validate the specific mechanisms of action for any active compounds synthesized from the this compound intermediate.

Interactive Data Table: Potential Applications and Rationale

Potential Application Rationale / Basis Likely Molecular Target
Anti-inflammatory AgentStructural similarity to NSAID precursors; parent compound used in antirheumatic agent synthesis. chemicalbook.comCyclooxygenase-2 (COX-2) nih.gov
Analgesic AgentAnalgesic activity is often mechanistically linked to anti-inflammatory action via COX inhibition. science.govCyclooxygenase-2 (COX-2) nih.gov
Selective HerbicideChlorinated aromatic acids are established structural motifs in auxinic herbicides like 2,4-D. researchgate.netPlant Auxin Receptors

Modulation of Target Activity through Binding and Conformational Changes

The interaction of small molecules with protein targets can induce significant conformational changes that modulate the protein's activity. While specific studies on this compound are not extensively detailed in the available research, the principles of such interactions can be understood from studies of structurally related compounds.

Minor structural modifications in a molecule can lead to profound differences in how it binds to a target protein and the subsequent conformational state of that protein. For instance, in the case of the multidrug transporter ABCG2, tetracyclic fumitremorgin C analog Ko143 derivatives demonstrate this principle. While closed-ring tetracyclic analogs are potent inhibitors, derivatives with a ring-opened scaffold lose their inhibitory activity. researchgate.net

A particularly illustrative example is the binding of different inhibitors to ABCG2. Potent inhibitors like Ko143 bind within the central cavity of the transporter, stabilizing an inward-open conformation. In contrast, a less potent inhibitor, MZ82, binds deeper within the cavity. This deeper binding pose induces a partial closure of the transmembrane domains, shifting the protein to a conformation that is intermediate between the inward-open and a state associated with the transport cycle. researchgate.net This suggests that even subtle changes in inhibitor structure can dictate the specific conformational state of the target protein, thereby modulating its function from complete inhibition to inducing cycle-associated movements.

Furthermore, a compound structurally related to the subject, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), has been identified as an inhibitor of TMEM206, an acid-sensitive ion channel. CBA was found to inhibit TMEM206 currents in a dose-dependent manner with a half-maximal inhibitory concentration (IC50) of 9.55 µM at a low pH of 4.5. wikipedia.org This inhibitory action is a direct result of the binding of CBA to the channel protein, leading to a modulation of its ion-conducting activity.

Table 1: Comparison of Inhibitor Binding and Induced Conformational Changes in ABCG2

InhibitorBinding PoseInduced ConformationPotency
Ko143 Binds within the central cavityStabilizes inward-open conformationHigh
MZ82 Binds deeper in the central cavityInduces partial closure of transmembrane domainsLow

Data derived from studies on ABCG2 inhibitors. researchgate.net

Antimicrobial and Antidiabetic Potential (of Related Compounds)

Derivatives of benzoic acid have been a subject of interest for their potential therapeutic properties, including antimicrobial and antidiabetic activities.

Antimicrobial Activity:

Substituted benzoic acids have demonstrated notable antimicrobial effects. Benzoic acid and its derivatives can act as nonspecific antibacterial agents. researchgate.net Their mechanism often involves the disruption of the bacterial cell membrane and the acidification of the cytoplasm, which interferes with cellular homeostasis. researchgate.netnih.gov

A study on 2-chlorobenzoic acid derivatives revealed that they exhibit significant antimicrobial activity, particularly against the Gram-negative bacterium Escherichia coli. nih.gov The Schiff's bases of 2-chlorobenzoic acid were found to be more potent than its esters. nih.gov Similarly, thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid have shown a broad spectrum of antimicrobial activity against various bacterial and fungal strains, including multidrug-resistant ones. nih.gov 2,4-Dimethylbenzoic acid has also been noted for its antibacterial activity. sigmaaldrich.com

Lichexanthone, a naturally occurring methylated and hydroxylated xanthone, and its chlorinated derivatives have shown antimicrobial properties. wikipedia.org This suggests that the combination of methylation and halogenation on an aromatic scaffold can contribute to antimicrobial efficacy.

Table 2: Antimicrobial Activity of Selected Benzoic Acid Derivatives

Compound/Derivative ClassTarget OrganismsObserved Effect
2-Chlorobenzoic acid derivatives Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Candida albicans, Aspergillus nigerGreater potential against Gram-negative bacteria. nih.gov
Thioureides of 2-(4-chlorophenoxymethyl)benzoic acid E. coli, S. enteritidis, P. aeruginosa, S. aureus, Candida spp.Broad-spectrum antimicrobial activity. nih.gov
2,4-Dimethylbenzoic acid BacteriaAntibacterial activity. sigmaaldrich.com
Benzoic acid Escherichia coli, Bacillus subtilisInhibition of active uptake of amino and oxo acids. researchgate.net

Antidiabetic Potential:

Research into the antidiabetic potential of related compounds has shown promising results. A study investigating 2,6-dichloroindolinone, which shares the dichlorinated aromatic feature, demonstrated significant in vitro inhibition of α-glucosidase and α-amylase. sigmaaldrich.com These enzymes are involved in the digestion of carbohydrates, and their inhibition can help manage post-meal hyperglycemia. sigmaaldrich.com The study found that 2,6-dichloroindolinone had an IC50 value of 38.379 μM for α-glucosidase inhibition, comparable to the standard drug acarbose. sigmaaldrich.com

The mechanism of action for such compounds is believed to involve strong interactions with the active sites of these enzymes through various types of bonding, leading to their inhibition. sigmaaldrich.com

Enzyme-Catalyzed Biotransformations and Promiscuity (of Related Compounds)

The biotransformation of xenobiotics, including substituted benzoic acids, is a critical process mediated by enzymes. This often involves Phase I reactions, which introduce or expose functional groups, and Phase II reactions, where the modified compound is conjugated with an endogenous molecule to facilitate excretion. wikipedia.orglongdom.org

Benzoic acid itself is known to undergo glycine (B1666218) conjugation to form hippuric acid, a reaction catalyzed by the sequential action of a ligase and a transferase. wikipedia.orgresearchgate.net This is a primary detoxification pathway in humans. researchgate.net

A key concept in the biotransformation of a wide range of compounds is enzyme promiscuity . This refers to the ability of an enzyme to catalyze reactions other than its primary physiological one, or to act on a variety of related substrates. nih.govnih.gov This property is particularly relevant for drug-metabolizing enzymes, which need to handle a vast array of chemical structures. researchgate.net

Enzyme promiscuity can be categorized as:

Substrate promiscuity: The ability of an enzyme to catalyze the same reaction with different but related substrates. nih.gov

Catalytic promiscuity: The ability of an enzyme to catalyze a different reaction from its main one. nih.gov

Hydrolases, like lipases, and oxidoreductases are examples of enzyme classes that exhibit significant promiscuity. nih.gov This promiscuity allows for the biotransformation of a wide array of organic compounds. nih.govnih.gov Aromatic prenyltransferases, for example, can transfer prenyl groups to a diverse range of aromatic acceptors, showcasing extreme enzyme promiscuity. nih.gov

Therefore, it is plausible that enzymes with promiscuous activity are involved in the metabolism of this compound and other related substituted benzoic acids, leading to the formation of various metabolites through reactions like hydroxylation, demethylation, or conjugation.

Environmental Fate, Biodegradation, and Biotransformation

Microbial Degradation Pathways

The microbial catabolism of chlorobenzoates is a well-studied process, predominantly in aerobic bacteria. The degradation typically proceeds via the conversion of the parent compound into a dihydroxylated intermediate (a catechol), followed by aromatic ring cleavage.

Bacteria from the genus Pseudomonas are renowned for their metabolic versatility and their capacity to degrade a wide array of aromatic compounds, including chlorobenzoates. nih.govnih.gov For instance, Pseudomonas putida P111 has been shown to grow on various chlorinated benzoates, including 2-chloro-, 3-chloro-, and 4-chlorobenzoate (B1228818). nih.gov The degradation of these compounds often involves enzymes encoded on plasmids. In some cases, a hybrid pathway can be established where genes from different plasmids, such as the TOL plasmid from Pseudomonas putida mt-2, are introduced into other Pseudomonas strains, like Pseudomonas sp. B13, enabling them to metabolize previously non-degradable substrates like 4-chlorobenzoate. asm.org The initial step in the aerobic degradation of chlorobenzoates by many pseudomonads is the dioxygenation of the aromatic ring to form a chlorocatechol.

The catabolic pathways for chlorobenzoates rely on a series of specialized enzymes. After the formation of a chlorocatechol intermediate, the aromatic ring is cleaved. This is typically accomplished by dioxygenase enzymes.

Catechol 1,2-dioxygenase is a key enzyme that catalyzes the ortho-cleavage of the catechol ring between the two hydroxyl groups, yielding a cis,cis-muconic acid derivative. nih.govresearchgate.net In the case of 3-chlorobenzoate (B1228886) degradation by Pseudomonas (diff) spp., a significant increase in catechol 1,2-oxygenase levels is observed. nih.gov This enzyme exhibits specificity for different substrates; for instance, the enzyme from some strains is inhibited by 3-chlorocatechol (B1204754) but not by 4-chlorocatechol. nih.gov

Muconate Cycloisomerase acts on the product of the ring cleavage. nih.gov This enzyme catalyzes the lactonization of muconic acid. In the degradation of chlorinated compounds, a specialized chloromuconate cycloisomerase is often involved. nih.govnih.gov This enzyme can facilitate the elimination of the chlorine atom, converting chloro-cis,cis-muconate into a dienelactone. asm.orgasm.org The efficiency and specificity of these enzymes are crucial for the complete degradation of the chlorinated substrate.

EnzymeFunction in Chlorobenzoate Degradation
Toluate 1,2-dioxygenase An initial enzyme in some pathways that can act on substituted benzoates, including 4-chlorobenzoate, to form a dihydrodiol intermediate. asm.org
Dihydrodiol dehydrogenase Converts the dihydrodiol intermediate to a chlorocatechol. nih.gov
Catechol 1,2-dioxygenase Catalyzes the ortho (intradiol) cleavage of the chlorocatechol ring, breaking the bond between the two hydroxyl-bearing carbons to form a chloro-cis,cis-muconic acid. nih.govresearchgate.net
Muconate Cycloisomerase Catalyzes the cycloisomerization of the muconic acid derivative. Specialized versions (chloromuconate cycloisomerase) are crucial for dehalogenation, converting the chloromuconate to a dienelactone with the elimination of the chloride ion. asm.orgnih.govnih.gov

Co-metabolism and Related Biotransformations

Co-metabolism is a phenomenon where a microorganism degrades a substance (the co-metabolite) from which it derives no energy, in the presence of another substrate that supports its growth. This process is particularly relevant for the biotransformation of recalcitrant compounds. For instance, the presence of a suitable growth substrate can induce the enzymes necessary to transform a non-growth-supporting chlorinated compound. In studies with Pseudomonas putida P111, adding 3,5-dichlorobenzoate as a co-substrate with 3- or 4-chlorobenzoate led to higher cell yields and greater chloride release than growth on the monochlorobenzoates alone. nih.gov Similarly, photosynthetic bacteria have shown enhanced degradation of 4-chlorophenol (B41353) when provided with co-metabolic substrates like glucose. nih.gov This suggests that for a compound like 4-Chloro-2,6-dimethylbenzoic acid, which may be resistant to degradation as a sole carbon source, co-metabolism could be a viable route for its biotransformation in the environment.

Impact of Substituent Position on Biodegradability

The number, type, and position of substituents on the aromatic ring have a profound effect on the biodegradability of a compound. The two methyl groups at positions 2 and 6 in this compound present a significant steric hindrance to the initial enzymatic attack by dioxygenases. Many microbial dioxygenases that act on benzoates require an unsubstituted carboxyl-adjacent carbon for the initial hydroxylation to occur. The presence of methyl groups at both ortho positions (2 and 6) can block this typical route of degradation.

Studies on various chlorobenzoates have demonstrated this principle. For example, some bacteria can degrade mono- and some di-chlorinated benzoates but are unable to metabolize isomers with different substitution patterns. nih.gov The degradation of the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile) and its metabolite 2,6-dichlorobenzoic acid (2,6-DCBA) is notably slower and requires specific microbial populations adapted to this substitution pattern. nih.gov The steric hindrance from the two ortho-methyl groups in this compound likely makes it more recalcitrant to degradation than less substituted chlorobenzoates.

Metabolic Pathways in Broader Contexts

The degradation of aromatic compounds like this compound ultimately funnels into central metabolic pathways. Once the aromatic ring is cleaved and the substituents are removed, the resulting aliphatic intermediates are further processed to enter the tricarboxylic acid (TCA) cycle. The modified ortho-cleavage pathway for chlorocatechols typically leads to the formation of maleylacetate, which is then reduced to 3-oxoadipate (B1233008) (beta-ketoadipate). This compound is a key intermediate of the widely distributed beta-ketoadipate pathway, which ultimately yields succinyl-CoA and acetyl-CoA. nih.gov These molecules are central to cellular metabolism and can be used for energy production and biosynthesis.

Integration into Carboxylic Acid Metabolic Cycles (e.g., Citric Acid Cycle)

There is no available data to suggest that this compound or its metabolites directly enter the citric acid cycle. In the metabolism of other aromatic compounds, the benzene (B151609) ring is typically cleaved, and the resulting intermediates are channeled into central metabolic pathways. For instance, the degradation of some aromatic compounds can lead to the formation of acetyl-CoA or succinyl-CoA, which are key entry points into the citric acid cycle. However, without experimental evidence for this compound, any such connection remains hypothetical.

Amino Acid Metabolism and Interconversion

Currently, no research links the metabolism of this compound to amino acid metabolism or interconversion. The catabolism of certain aromatic compounds can sometimes intersect with amino acid pathways, for example, through the formation of intermediates that can be transaminated. However, no such pathways have been documented for this compound.

Table of Related Compounds and Their Observed Degradation Pathways

Compound NameObserved Degradation PathwayKey IntermediatesReference
4-Chlorobenzoic acidHydrolytic dehalogenation followed by the β-ketoadipate pathway.4-Hydroxybenzoic acid, Protocatechuic acid nih.gov
4-Chloro-2-methylphenoxyacetateRing-fission, lactonizing, and delactonizing reactions.5-Chloro-3-methylcatechol, cis-cis-gamma-Chloro-alpha-methylmuconate nih.gov
2-Chlorobenzoic acidDioxygenase-mediated degradation.Catechol, 3-Chlorocatechol jbarbiomed.com

It is important to note that the presence of two methyl groups in addition to the chlorine atom on the benzene ring of this compound could significantly influence its microbial degradation, potentially making it more resistant to breakdown compared to simpler chlorinated benzoic acids. The steric hindrance from the two methyl groups flanking the carboxylic acid group might impede enzymatic activity.

Further research, including microbial degradation studies and metabolic pathway analysis, is necessary to elucidate the environmental fate and biological interactions of this compound. Without such studies, any discussion on its role in fundamental metabolic cycles remains speculative.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

Future research will likely focus on developing more sustainable and environmentally friendly methods for synthesizing 4-chloro-2,6-dimethylbenzoic acid. Traditional synthetic routes often involve the use of harsh reagents and produce significant waste. Green chemistry principles can guide the development of new synthetic pathways with improved atom economy and reduced environmental impact.

Key research objectives in this area include:

Catalyst Development: Investigating novel catalysts to improve the efficiency and selectivity of the chlorination of 2,6-dimethylbenzoic acid. This could involve exploring more environmentally benign catalysts to replace traditional Lewis acids like iron(III) chloride.

Alternative Chlorinating Agents: Research into alternative, less hazardous chlorinating agents to replace chlorine gas.

Solvent Selection: The use of greener solvents or solvent-free reaction conditions to minimize volatile organic compound (VOC) emissions.

Process Optimization: Optimizing reaction conditions, such as temperature and pressure, to reduce energy consumption and improve yield.

Synthetic Approach Key Features Potential for Sustainability
Electrophilic Aromatic SubstitutionUtilizes a Lewis acid catalyst for regioselective chlorination. Opportunity to replace traditional catalysts with more eco-friendly alternatives.
Oxidation of 4-chloro-2,6-dimethylaniline (B43096)An alternative route involving the oxidation of an aniline (B41778) derivative. Potential for using greener oxidizing agents.

Exploration of Undiscovered Biological Activities

Preliminary studies suggest that this compound and its derivatives may possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. However, a comprehensive understanding of its pharmacological profile is still lacking.

Future research should aim to:

Broad-Spectrum Biological Screening: Systematically screen this compound and a library of its derivatives against a wide range of biological targets. This could uncover novel therapeutic applications.

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies will be crucial to understand how the compound interacts with biological systems at the molecular level. This includes identifying specific enzyme or receptor targets.

Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogues of this compound to establish clear structure-activity relationships. This will guide the design of more potent and selective compounds. For instance, a derivative, (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA), has been identified as an inhibitor of the TMEM206 ion channel. nih.gov Further research on this scaffold could lead to the development of more potent inhibitors. nih.gov

Potential Biological Activity Research Focus Example Derivative
AntimicrobialScreening against various bacterial and fungal strains.Not specified
Anti-inflammatoryInvestigating effects on inflammatory pathways and enzymes.Not specified
AnticancerEvaluating cytotoxicity against different cancer cell lines.Not specified
Ion Channel ModulationExploring effects on specific ion channels.(4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA) nih.gov

Rational Design of Advanced Materials Based on this compound Scaffolds

The unique chemical structure of this compound makes it a promising building block for the synthesis of advanced materials with tailored properties. The presence of the carboxylic acid group allows for its incorporation into polymers and other macromolecules.

Future research in materials science could explore:

Polymer Synthesis: Using this compound as a monomer or a modifying agent to create novel polymers. The chlorine and methyl groups can be expected to influence the physical and chemical properties of the resulting polymers, such as thermal stability, solubility, and mechanical strength.

Functional Materials: Designing and synthesizing functional materials, such as liquid crystals, photoluminescent materials, or materials with specific electronic properties, by incorporating the this compound scaffold.

Metal-Organic Frameworks (MOFs): Investigating the use of this compound as a ligand for the construction of MOFs. The specific arrangement of functional groups could lead to MOFs with interesting porous structures and potential applications in gas storage, separation, and catalysis.

Advanced Computational Modeling for Predictive Research

Computational chemistry and molecular modeling can be powerful tools to accelerate research and development related to this compound. In silico methods can predict the properties and activities of the compound and its derivatives, guiding experimental work and reducing the need for extensive trial-and-error synthesis and testing. researchgate.net

Future computational studies could focus on:

Property Prediction: Using quantum chemical calculations and quantitative structure-property relationship (QSPR) models to predict the physicochemical properties of new derivatives.

Biological Activity Prediction: Employing molecular docking and other computational techniques to predict the binding affinity of this compound derivatives to specific biological targets. researchgate.net This can help prioritize which compounds to synthesize and test experimentally.

Reaction Mechanism Simulation: Simulating reaction pathways for the synthesis of this compound to optimize reaction conditions and identify potential byproducts.

Environmental Remediation and Bioremediation Strategies

Given that this compound is a chlorinated organic compound, understanding its environmental fate and developing strategies for its remediation is important.

Future research in this area should include:

Biodegradation Studies: Investigating the potential for microorganisms to degrade this compound. This involves identifying microbial strains that can utilize the compound as a carbon source and elucidating the enzymatic pathways involved in its breakdown.

Advanced Oxidation Processes: Evaluating the effectiveness of advanced oxidation processes (AOPs), such as ozonation, Fenton reactions, or photocatalysis, for the degradation of this compound in water and soil.

Environmental Fate and Transport Modeling: Developing models to predict the persistence, transport, and potential bioaccumulation of this compound in the environment.

Q & A

Q. What are the recommended analytical methods for detecting and quantifying 4-Chloro-2,6-dimethylbenzoic acid in complex mixtures?

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust method for analyzing halogenated benzoic acids, including this compound. To ensure accuracy, residual oxidizing agents (e.g., chlorine dioxide or hypochlorite) must be quenched using ascorbic acid to stabilize the compound during derivatization and analysis . Calibration standards should be prepared under inert atmospheres to prevent degradation.

Q. How can researchers optimize synthesis routes for this compound?

Synthesis often involves alkylation or halogenation of pre-functionalized benzoic acid derivatives. For example, alkylation of 2,6-dimethylbenzoic acid with chlorine donors under controlled conditions can yield the target compound. Fractional distillation or recrystallization (e.g., using ethanol/water mixtures) is recommended for purification, as demonstrated for structurally similar 4-alkyl-2,6-dimethylbenzoic acids .

Q. What storage conditions are critical for maintaining the stability of this compound?

Store the compound in airtight, light-resistant containers at 4°C to minimize hydrolysis or photodegradation. Chlorinated benzoic acids are prone to moisture-induced side reactions; desiccants like silica gel should be included in storage vials .

Advanced Research Questions

Q. How do residual oxidizing agents interfere with the quantification of this compound, and how can this be mitigated?

Residual chlorine dioxide or hypochlorite can oxidize or degrade the compound during sample preparation, leading to underestimation of its concentration. Ascorbic acid (0.1–1.0% w/v) effectively quenches these oxidizers without affecting HPLC-UV sensitivity. Validation experiments should include spiked recovery tests to confirm method robustness .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing chlorine substituent activates the aromatic ring toward electrophilic attack, while the methyl groups sterically hinder ortho/para positions, directing reactivity to the meta position. Computational studies (e.g., DFT) on analogous compounds, such as 3,5-dichloro-4-hydroxybenzoic acid, suggest that steric and electronic effects dominate reaction pathways .

Q. How can researchers address discrepancies in reported melting points for this compound?

Variations in melting points (e.g., ±5°C) often arise from impurities or polymorphic forms. Recrystallization from toluene or cyclohexane can yield a pure monoclinic crystalline phase. Differential Scanning Calorimetry (DSC) should be used to verify thermal properties, as demonstrated for related halogenated benzoic acids .

Q. What strategies are effective for analyzing byproducts formed during the synthesis of this compound?

Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is ideal for identifying chlorinated byproducts. For example, dimerization products or hydroxylated derivatives (e.g., 4-hydroxy-2,6-dimethylbenzoic acid) have been detected in similar syntheses, requiring gradient elution protocols for separation .

Methodological Considerations

  • Experimental Design: Include control experiments to account for solvent polarity effects on reaction kinetics.
  • Data Validation: Cross-reference NMR (¹H/¹³C) and IR spectra with PubChem or DSSTox databases to confirm structural integrity .
  • Safety Protocols: Follow EPA guidelines for handling chlorinated aromatics, including fume hood use and waste neutralization protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.